2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide
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Overview
Description
Scientific Research Applications
Structural Aspects and Properties
Research into the structural aspects and properties of isoquinoline derivatives, such as those related to 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide, has revealed interesting chemical behaviors. For example, studies on similar compounds have shown the formation of gels and crystalline salts upon treatment with different mineral acids. These compounds have also been shown to form host–guest complexes with enhanced fluorescence emission, highlighting their potential in materials science and sensor technology applications (Karmakar, Sarma, & Baruah, 2007).
Fluorescence Applications
The synthesis of novel compounds through palladium-catalysed cross-coupling reactions has led to the creation of fluorophores, which are crucial in the development of new imaging agents and sensors. Such research demonstrates the potential of isoquinoline derivatives in enhancing fluorescence-based technologies (Prickett, Singh, & Vankayalapati, 2000).
Neuroimaging and Drug Discovery
Isoquinoline derivatives have been evaluated for their potential in neuroimaging and as ligands in the study of brain disorders. Compounds such as 18F-labeled PET ligands demonstrate significant uptake in the brain and have applications in visualizing expressions of specific proteins in neurodegenerative diseases, showcasing their utility in medical imaging and drug discovery (Yui et al., 2010).
Synthesis and Chemical Characterization
The development of new synthetic routes for creating isoquinoline derivatives is a key area of research. Such studies provide insights into more efficient and practical methods for producing compounds with potential applications in various fields, including pharmaceuticals and organic chemistry (Wenpeng et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-2-27-13-12-24-11-10-15-16(21(24)26)6-5-9-19(15)28-14-20(25)23-18-8-4-3-7-17(18)22/h3-11H,2,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHHPQXMRRAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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